molecular formula C9H10INO B6203952 N-(3-iodophenyl)oxetan-3-amine CAS No. 1341409-32-2

N-(3-iodophenyl)oxetan-3-amine

Cat. No.: B6203952
CAS No.: 1341409-32-2
M. Wt: 275.09 g/mol
InChI Key: RUHHXPNFCFZLGO-UHFFFAOYSA-N
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Description

N-(3-Iodophenyl)oxetan-3-amine is a halogenated oxetane derivative featuring an iodine atom at the meta position of the phenyl ring attached to an oxetan-3-amine scaffold. This compound is part of a broader class of aromatic oxetane amines, which are valued in medicinal and synthetic chemistry for their metabolic stability, three-dimensional structure, and ability to modulate physicochemical properties.

Properties

CAS No.

1341409-32-2

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

N-(3-iodophenyl)oxetan-3-amine

InChI

InChI=1S/C9H10INO/c10-7-2-1-3-8(4-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2

InChI Key

RUHHXPNFCFZLGO-UHFFFAOYSA-N

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodophenyl group can undergo various substitution reactions, where the iodine atom is replaced by other substituents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amine group and the aromatic ring.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of N-(3-iodophenyl)oxetan-3-amine can be formed.

    Oxidation Products: Oxidation can yield nitro or nitroso derivatives.

    Reduction Products: Reduction can regenerate the amine group from nitro derivatives.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)oxetan-3-amine involves its interaction with molecular targets through its functional groups. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological targets. The iodophenyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen Substitution Effects

Halogenation significantly impacts electronic and steric properties. Key comparisons include:

Compound Name Halogen Position Molecular Formula Key Properties/Activity Evidence ID
N-(3-Iodophenyl)oxetan-3-amine I 3 C₉H₁₀INO High polarizability
N-(3-Bromophenyl)oxetan-3-amine Br 3 C₇H₁₁BrCl₂N₂ Lower electronegativity vs. I
3-(3-Fluorophenyl)oxetan-3-amine F 3 C₉H₁₀FNO Enhanced metabolic stability
N-(2-Chlorobenzyl)oxetan-3-amine Cl 2 C₁₀H₁₂ClNO Steric hindrance at ortho position
  • Iodine vs. Bromine : Iodine’s larger atomic radius and lower electronegativity compared to bromine may enhance hydrophobic interactions in binding pockets.
  • Fluorine vs. Iodine : Fluorine’s high electronegativity improves solubility and metabolic stability but reduces polarizability.

Positional Isomerism

  • N-(2-Iodophenyl)oxetan-3-amine (): The ortho-iodo isomer (SMILES: C1C(CO1)NC2=CC=CC=C2I) exhibits distinct steric and electronic effects compared to the meta isomer.

Substituent Diversity

Compound Name Substituent Key Feature Evidence ID
N-(3-Methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]oxetan-3-amine Trifluoromethyl, Methoxy Electron-withdrawing groups enhance stability
N-{[2-(Trifluoromethyl)phenyl]methyl}oxetan-3-amine Trifluoromethyl benzyl Improved lipophilicity
N-(4-Fluorobenzyl)oxetan-3-amine Fluorobenzyl Balanced solubility and bioavailability
  • Trifluoromethyl Groups : Compounds like those in and leverage the trifluoromethyl group’s electron-withdrawing nature and metabolic resistance, contrasting with iodine’s polarizable character.
  • Benzyl Derivatives : N-(2-Chlorobenzyl)oxetan-3-amine () demonstrates the versatility of benzyl groups in tuning steric and electronic profiles for target engagement.

Physicochemical Properties

  • Oxetane Ring : The oxetane scaffold contributes to improved metabolic stability and solubility compared to larger cyclic ethers like tetrahydrofuran.

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